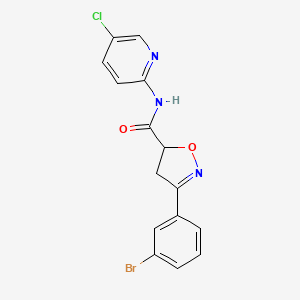

![molecular formula C23H23N3O4 B4539055 N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4539055.png)

N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, often aiming at specific biological activities. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, indicates the intricate steps involved in creating compounds with desired biological functions (Zhou et al., 2008). These processes often include the formation of key intermediate structures, highlighting the compound's synthetic complexity and the need for precise conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide is characterized by techniques like X-ray diffraction, NMR, and mass spectrometry. Studies like that of Saeed et al. (2010), which focused on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveal the importance of structural elucidation in understanding compound interactions and properties (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical behavior of compounds is influenced by their structure, leading to various reactions and interactions. For example, the study on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions showcases how structural modifications can affect chemical behavior, offering insights into the compound's reactivity and potential applications (Yang et al., 2002).

Applications De Recherche Scientifique

Histone Deacetylase Inhibition for Cancer Therapy

N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide exhibits potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a crucial role in epigenetic cancer therapy by modulating the expression of genes involved in cancer cell growth, differentiation, and death. The design, synthesis, and biological evaluation of similar compounds highlight their promise in blocking cancer cell proliferation, inducing histone acetylation, promoting cell-cycle arrest, and triggering apoptosis, with significant antitumor activity observed in vivo (Zhou et al., 2008).

Electroactive Aromatic Polyamides

Research into aromatic polyamides incorporating N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide structures has shown promising results for electrochromic applications. These materials exhibit reversible electrochemical oxidation and electrochromism with high contrast ratios in both the visible and near-infrared light regions, making them suitable for various optical and electronic applications. Their high thermal stability and solubility in organic solvents further enhance their potential for practical use (Yen, Lin, & Liou, 2011).

Synthesis and Insecticidal Activity

The compound and its derivatives have been investigated for their insecticidal properties. Modifications to the methylene group of similar compounds have yielded derivatives that retain efficacy against pests, expanding the structure-activity relationship (SAR) knowledge base. This research opens new avenues for developing environmentally friendly pesticides with broad-spectrum activity (Samaritoni et al., 1999).

Advances in Polymer Science

The synthesis and characterization of aromatic polymers containing structures akin to N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide have led to the development of materials with unique properties, such as enhanced thermal stability and solubility in common organic solvents. These polymers have potential applications in advanced materials science, including the creation of high-performance fibers and films (Lin et al., 1990).

Novel Synthesis Methods

Explorations into new synthetic methodologies involving compounds related to N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide have expanded the toolkit available for constructing complex molecules. These methods have applications in synthesizing novel pharmaceuticals, agrochemicals, and materials with precise structural control, showcasing the versatility and importance of this chemical scaffold in modern synthetic chemistry (Ueda & Mori, 2004).

Propriétés

IUPAC Name |

N-[4-[[3-(2-methylpropylcarbamoyl)phenyl]carbamoyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-15(2)14-24-21(27)17-5-3-6-19(13-17)26-22(28)16-8-10-18(11-9-16)25-23(29)20-7-4-12-30-20/h3-13,15H,14H2,1-2H3,(H,24,27)(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFSZAQHMJKSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538985.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4538986.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4538993.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4539000.png)

![N-(2,4-difluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4539005.png)

![N-benzyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4539014.png)

![N-[2-(2-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B4539019.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B4539044.png)

![5-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4539047.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4539062.png)

![4-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4539078.png)

![3-(benzyloxy)-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4539088.png)